(6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
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Overview
Description
(6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate is a synthetic organic compound with the molecular formula C14H26N2O3. It is characterized by a spirocyclic structure, which includes a tert-butyl group, an amino group, and a carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the tert-butyl group: This step involves the use of tert-butylating agents under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and carboxylate groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
(6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate: A similar compound with slight structural variations.
tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide: Another related compound with an amide group instead of a carboxylate group.
Uniqueness
(6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its spirocyclic structure and the presence of both amino and carboxylate groups make it a versatile compound for various applications .
Properties
IUPAC Name |
tert-butyl (6R,11S)-11-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-9-18-14(10-16)7-5-4-6-11(14)15/h11H,4-10,15H2,1-3H3/t11-,14+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNQOHDCZZUHKK-SMDDNHRTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCCCC2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@]2(C1)CCCC[C@@H]2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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